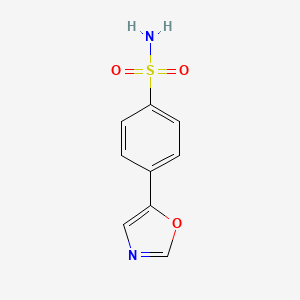

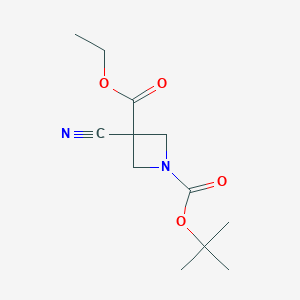

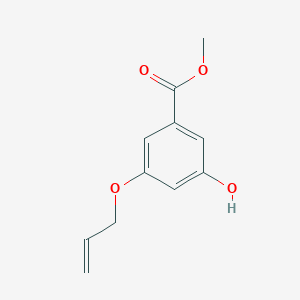

![molecular formula C10H12N2 B1398067 1-isopropyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1221153-83-8](/img/structure/B1398067.png)

1-isopropyl-1H-pyrrolo[2,3-c]pyridine

Overview

Description

“1-isopropyl-1H-pyrrolo[2,3-c]pyridine” is a heterocyclic compound with a molecular formula of C10H12N2 . It has recently gained attention in the field of medicinal chemistry due to its promising bioactivity and potential applications.

Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .

Scientific Research Applications

Biological Activity

1-Isopropyl-1H-pyrrolo[2,3-c]pyridine derivatives demonstrate a broad spectrum of pharmacological properties, making them significant for developing new compounds. They have been particularly studied as analgesic and sedative agents. Research also indicates their potential in treating diseases of the nervous and immune systems. Moreover, these derivatives exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Synthesis and Chemical Properties

Various methods for synthesizing 1H-pyrrolo[2,3-b]pyridines have been explored, including modifications of Madelung- and Fischer-syntheses of indoles. These compounds have shown reactivity in nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, predominantly at the 3-position. The synthesis process has also led to the discovery of unexpected products, underscoring the complexity and versatility of these compounds (Herbert & Wibberley, 1969).

Application in ACC1 Inhibition

1-Isopropyl-1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent ACC1 inhibitors. These compounds have shown effectiveness in reducing the concentration of malonyl-CoA in cancer models, suggesting their potential as therapeutic agents for cancer and fatty acid-related diseases (Mizojiri et al., 2019).

Cytotoxicity Studies

Cytotoxicity studies involving 1-isopropyl-1H-pyrrolo[2,3-b]pyridine derivatives have been conducted, particularly in the context of titanocene compounds. These studies are crucial for understanding the potential medical applications and limitations of these compounds (Mendez et al., 2011).

Electronic and Optical Applications

The derivatives of 1H-pyrrolo[2,3-b]pyridine have also been explored for their electronic and optical properties. Their potential in applications like organic light-emitting diodes (OLEDs) has been studied, indicating a broader scope of use beyond pharmaceuticals (Li et al., 2016).

Mechanism of Action

Target of Action

The primary target of 1-isopropyl-1H-pyrrolo[2,3-c]pyridine is the colchicine-binding site . This compound acts as an inhibitor of this site, which is crucial in the functioning of microtubules . Microtubules play a fundamental role in various biological processes, such as cell mitosis, cytokinesis, and signal transduction .

Mode of Action

This compound interacts with its target by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 . This interaction disrupts the balance of microtubule dynamics, leading to mitotic arrest .

Biochemical Pathways

The compound affects the pathways related to microtubule dynamics. By inhibiting the colchicine-binding site, it disrupts the balance between depolymerization and polymerization of microtubules . This disruption leads to mitotic arrest, affecting the cell cycle and potentially leading to cell death .

Pharmacokinetics

It is noted that the compound conforms well to lipinski’s rule of five , suggesting good bioavailability.

Result of Action

The compound’s action results in significant cellular effects. It causes G2/M phase cell cycle arrest and apoptosis . This is due to the disruption of microtubule dynamics, which is crucial for cell division .

Biochemical Analysis

Biochemical Properties

1-isopropyl-1H-pyrrolo[2,3-c]pyridine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown inhibitory activity against fibroblast growth factor receptors, which are crucial in cell proliferation and differentiation . Additionally, it interacts with tubulin, a protein that is essential for cell division, by inhibiting its polymerization . These interactions highlight the compound’s potential as an anticancer agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Furthermore, it disrupts the dynamics of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . These effects underscore its potential therapeutic applications in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on biomolecules, such as the colchicine-binding site on tubulin, inhibiting its polymerization . This binding interaction disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, it inhibits fibroblast growth factor receptors by binding to their active sites, preventing their activation and subsequent signaling pathways . These molecular interactions are crucial for its anticancer activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its bioactivity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without causing adverse effects . At higher doses, it may cause toxicity and other adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These studies are crucial for developing safe and effective dosage regimens for potential clinical use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes oxidation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic processes are essential for its bioactivation and elimination from the body. Understanding these pathways is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It is distributed to different cellular compartments, where it exerts its effects The compound’s ability to cross cell membranes and reach its target sites is essential for its bioactivity

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with its target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects. Understanding these localization mechanisms is important for optimizing its therapeutic potential.

Properties

IUPAC Name |

1-propan-2-ylpyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8(2)12-6-4-9-3-5-11-7-10(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQHAMUKPGGNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260354 | |

| Record name | 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221153-83-8 | |

| Record name | 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221153-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

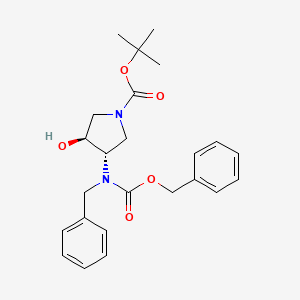

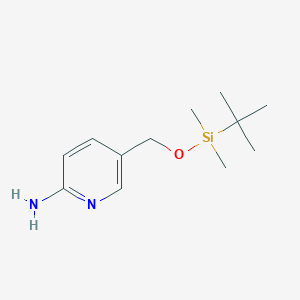

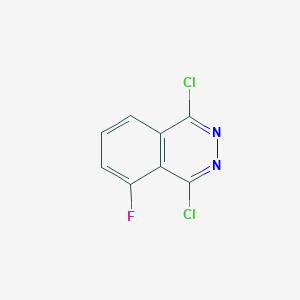

![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)

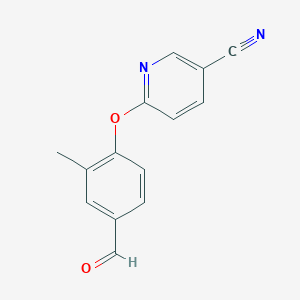

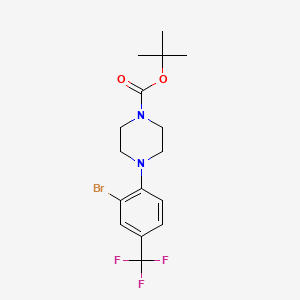

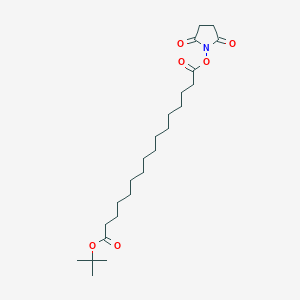

![2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile](/img/structure/B1397998.png)

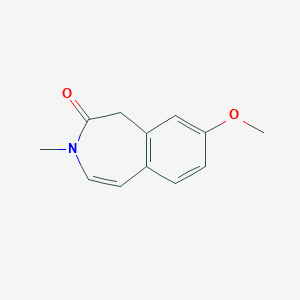

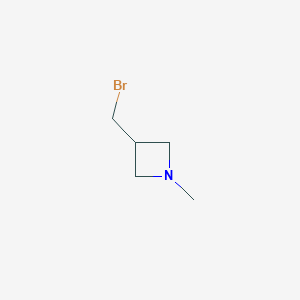

![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)